molecular formula C14H14N4OS3 B2456548 2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide CAS No. 330555-40-3

2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide

Cat. No. B2456548
CAS RN: 330555-40-3
M. Wt: 350.47
InChI Key: HOJCDAVHXKQHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide is a compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide can induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide in lab experiments is its potential as a novel anticancer agent. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use.

Future Directions

For research on 2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide include investigating its potential as a treatment for specific types of cancer, optimizing its synthesis method, and further elucidating its mechanism of action. Additionally, it may be worthwhile to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide involves the reaction of 2-mercaptobenzothiazole with 5-isopropyl-[1,3,4]thiadiazol-2-amine in the presence of acetic anhydride. The resulting compound is then purified by column chromatography.

Scientific Research Applications

2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been investigated for its potential as an anti-inflammatory agent.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS3/c1-8(2)12-17-18-13(22-12)16-11(19)7-20-14-15-9-5-3-4-6-10(9)21-14/h3-6,8H,7H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJCDAVHXKQHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

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